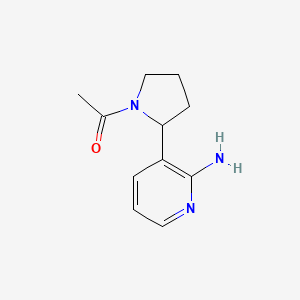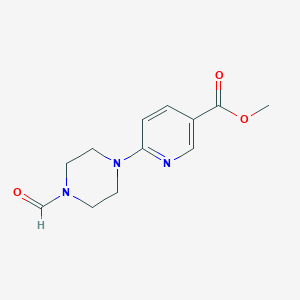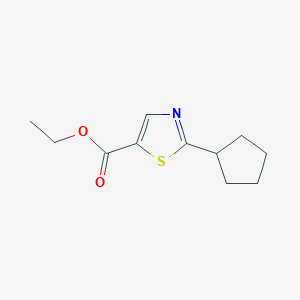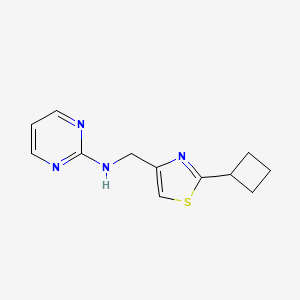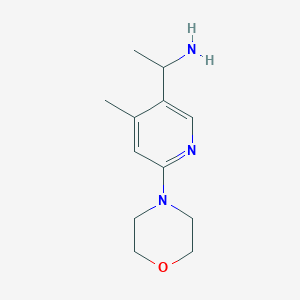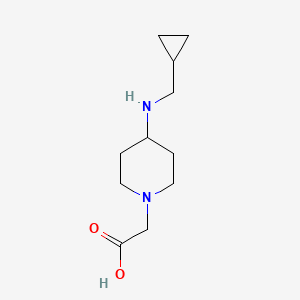
4,8-Dibromo-1,5-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Dibromo-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are analogs of naphthalene, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,8-Dibromo-1,5-naphthyridine can be synthesized through a bromination reaction of 1,5-naphthyridine-4,8(1H,5H)-dione using phosphorus oxybromide (POBr3) . The reaction typically involves refluxing the starting material in the presence of the brominating agent to achieve the desired dibromo product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of catalytic systems and optimized reaction parameters can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4,8-Dibromo-1,5-naphthyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in Suzuki cross-coupling reactions with boronic acids in the presence of a palladium acetate catalyst.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions
Suzuki Cross-Coupling: This reaction involves the use of boronic acids and a palladium acetate catalyst under suitable conditions to form substituted naphthyridines.
Bromination: Phosphorus oxybromide (POBr3) is commonly used for the bromination of 1,5-naphthyridine derivatives.
Major Products Formed
Applications De Recherche Scientifique
4,8-Dibromo-1,5-naphthyridine has several scientific research applications:
Organic Electronics: It is used as a precursor for the synthesis of multifunctional organic semiconductor materials.
Medicinal Chemistry: Naphthyridine derivatives, including this compound, are studied for their potential biological activities and therapeutic applications.
Material Science: The compound’s unique electronic properties make it a valuable component in the development of advanced materials for various industrial applications.
Mécanisme D'action
The mechanism of action of 4,8-dibromo-1,5-naphthyridine primarily involves its role as a building block for the synthesis of more complex molecules. In organic electronics, its electron-transport and hole-injecting properties are attributed to its molecular structure, which facilitates efficient charge transfer . The compound’s interactions with other molecules and its ability to form stable complexes contribute to its functionality in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Naphthyridine: The parent compound of 4,8-dibromo-1,5-naphthyridine, which lacks the bromine substituents.
4,8-Substituted 1,5-Naphthyridines: These compounds have various substituents at the 4 and 8 positions, which can significantly alter their properties and applications.
Uniqueness
This compound is unique due to its specific bromine substituents, which enhance its reactivity and make it a versatile intermediate for the synthesis of a wide range of functional materials. Its ability to participate in cross-coupling reactions and its opto-electrical properties distinguish it from other naphthyridine derivatives .
Propriétés
Formule moléculaire |
C8H4Br2N2 |
|---|---|
Poids moléculaire |
287.94 g/mol |
Nom IUPAC |
4,8-dibromo-1,5-naphthyridine |
InChI |
InChI=1S/C8H4Br2N2/c9-5-1-3-11-8-6(10)2-4-12-7(5)8/h1-4H |
Clé InChI |
FUCCZSOGWBLCDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C(=CC=NC2=C1Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Tert-butyl 1-ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-1,3-dicarboxylate](/img/structure/B11799053.png)
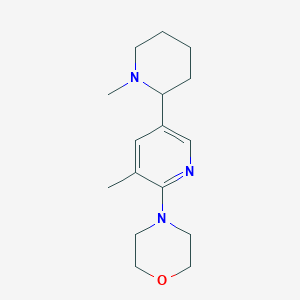
![3-Amino-2-(5-methoxypyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11799059.png)

